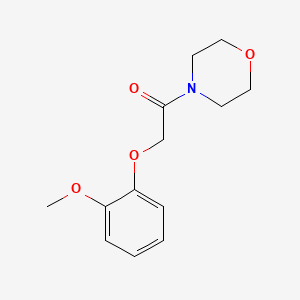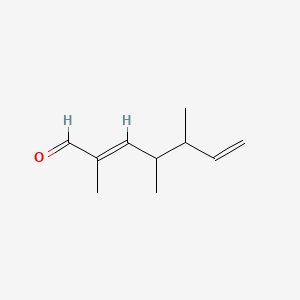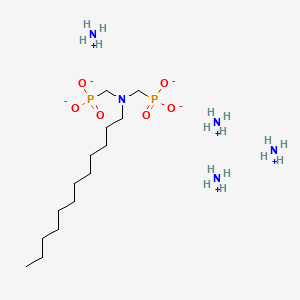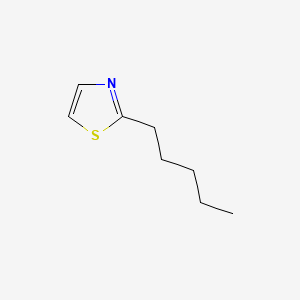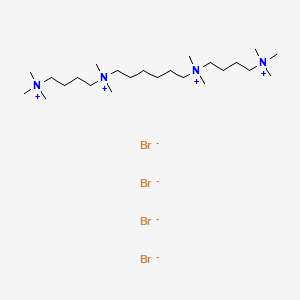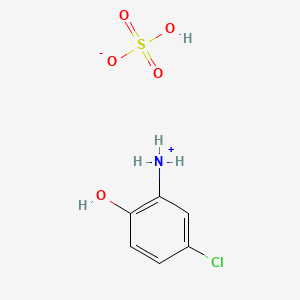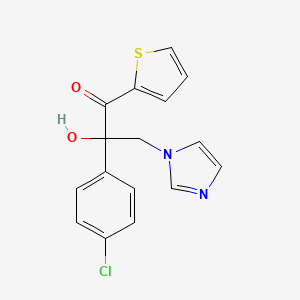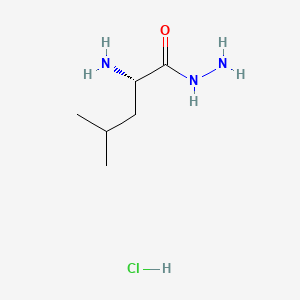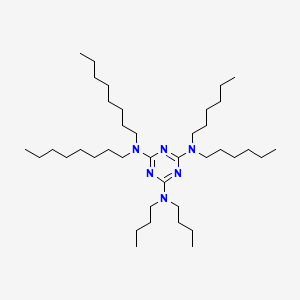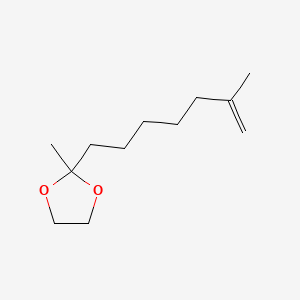
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane typically involves the reaction of 6-methylhept-6-en-1-ol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The branched alkyl chain may also play a role in the compound’s bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxane
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxepane
Uniqueness
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is unique due to its specific ring structure and branched alkyl chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
40632-70-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-11(2)7-5-4-6-8-12(3)13-9-10-14-12/h1,4-10H2,2-3H3 |
InChI Key |
DEFCHNJPYHQGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


